1-(Chloromethyl)-2-vinylbenzene

Monomer purification Isomer-specific procurement Polymer microstructure control

1-(Chloromethyl)-2-vinylbenzene (CAS 22570-84-9), also referred to as 2-chloromethylstyrene or ortho-vinylbenzyl chloride (o-VBC), is a bifunctional aromatic monomer bearing a vinyl group at C1 and a chloromethyl substituent at the ortho (C2) position of the benzene ring. With molecular formula C₉H₉Cl and molecular weight 152.62 g·mol⁻¹, it exhibits a density of 1.066 g·cm⁻³, a boiling point of 223.4 °C at 760 mmHg, a flash point of 87 °C, and a calculated LogP of 3.07.

Molecular Formula C9H9Cl
Molecular Weight 152.62 g/mol
CAS No. 22570-84-9
Cat. No. B3049927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-2-vinylbenzene
CAS22570-84-9
Molecular FormulaC9H9Cl
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1CCl
InChIInChI=1S/C9H9Cl/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2
InChIKeyKKLSEIIDJBCSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-2-vinylbenzene (CAS 22570-84-9): Ortho-Isomer Vinylbenzyl Chloride for Precision Polymer Synthesis


1-(Chloromethyl)-2-vinylbenzene (CAS 22570-84-9), also referred to as 2-chloromethylstyrene or ortho-vinylbenzyl chloride (o-VBC), is a bifunctional aromatic monomer bearing a vinyl group at C1 and a chloromethyl substituent at the ortho (C2) position of the benzene ring . With molecular formula C₉H₉Cl and molecular weight 152.62 g·mol⁻¹, it exhibits a density of 1.066 g·cm⁻³, a boiling point of 223.4 °C at 760 mmHg, a flash point of 87 °C, and a calculated LogP of 3.07 [1]. The ortho disposition of the chloromethyl group relative to the polymerizable vinyl moiety imparts distinct thermal, lithographic, and reactivity profiles that cannot be replicated by the more abundant meta/para isomer mixtures [2].

1-(Chloromethyl)-2-vinylbenzene Procurement: Why Generic Vinylbenzyl Chloride Cannot Serve as a Drop-In Replacement


Commercial-grade vinylbenzyl chloride (VBC, CAS 30030-25-2) is overwhelmingly a mixture of meta and para isomers—typically 60–70% meta and 30–40% para—with ortho content ranging from undetectable to a minor 15–50% fraction depending on the synthetic route [1]. The ortho isomer (CAS 22570-84-9) displays fundamentally different thermal degradation kinetics, lithographic contrast, and cross-linking behavior compared to both the meta and para isomers [2][3]. Consequently, substituting a generic mixed-isomer VBC for the purified ortho isomer introduces uncontrolled variability in polymer microstructure, thermal stability, and resist performance that cannot be corrected by downstream formulation adjustments [3].

1-(Chloromethyl)-2-vinylbenzene: Comparator-Anchored Quantitative Differentiation Evidence


Isomeric Identity Defines Procurement Precision: Ortho vs. Commercial Mixed-Isomer VBC

Commercial vinylbenzyl chloride (CAS 30030-25-2) is predominantly a meta/para mixture. Quantitative ¹H and ¹³C NMR analysis at 11.7 tesla of material from two common commercial sources revealed meta:para ratios of 72:28% and 68:32%, respectively—substantially different from the often-assumed 60:40% [1]. In contrast, 1-(Chloromethyl)-2-vinylbenzene (CAS 22570-84-9) is the purified ortho isomer, bearing the chloromethyl group at the C2 position adjacent to the vinyl substituent [2]. Mixed-isomer products may contain ortho fractions as low as 15% or as high as 50%, introducing a 3-fold batch-to-batch variability in the ortho monomer content available for polymerization [2].

Monomer purification Isomer-specific procurement Polymer microstructure control

Thermal Degradation Mechanism: Ortho Isomer Favors Depolymerization-Then-Crosslinking with High Conversion vs. Meta Isomer

Dynamic and isothermal thermogravimetric analysis (TGA) coupled with GC-MS reveals that poly(ortho-chloromethylstyrene) and poly(meta-chloromethylstyrene) follow fundamentally different degradation pathways [1]. For the ortho isomer, the first main degradation step is a depolymerization reaction that is subsequently interrupted by interchain transfer and a cross-linking process, with release of HCl; the overall conversion to volatile products is high [1]. For the meta isomer, depolymerization and cross-linking occur simultaneously from the outset, and the overall conversion is low [1]. In contrast, poly(para-chloromethylstyrene) exhibits a two-stage degradation: the first stage begins at ~285 °C and ends at ~400 °C with ~40% weight loss, governed by an overall activation energy of 165.6 kJ·mol⁻¹ (pre-exponential factor 6.24×10¹² min⁻¹); total weight loss reaches ~70% at 560 °C [2]. The sequential depolymerization-then-crosslinking behavior of the ortho polymer is unique among the three isomers.

Thermal stability Polymer degradation Cross-linking kinetics Thermogravimetric analysis

Electron-Beam Lithographic Contrast and Swelling Resistance: Ortho-Substituted Polymer Outperforms Para/Meta Isomers

A patent directed to radiation-sensitive resist materials explicitly teaches that polymer resists made from para- and meta-chloromethylstyrene isomers are intrinsically more sensitive and have lower contrast at a given chloromethylstyrene content compared to those incorporating the ortho isomer [1]. High-contrast resists can be made from para- or meta-isomers only by drastically reducing chloromethylstyrene content, which in practice makes batch-to-batch reproducibility difficult to control [1]. Furthermore, the ortho-substituted polymers exhibit reduced solvent-induced swelling during development—attributed to a higher glass transition temperature of the ortho polymer relative to the equivalent para- or meta-derived materials—enabling more accurate resist pattern transfer [1]. The patent claims at least 20 mole percent ortho-substituted styrene as the enabling compositional threshold [1].

Photoresist Electron-beam lithography Contrast Solvent swelling

Copolymerization Reactivity Ranking: Para-Chloromethylstyrene Polymerizes Faster Than Meta; Ortho Position Further Modulates Kinetics

In a systematic study of chloromethylstyrene (CMS) copolymerization with divinylbenzene (DVB) for anion-exchange membrane fabrication, the copolymerization rate of CMS and DVB isomers was found to increase in the order: p-DVB > m-DVB > p-ethylvinylbenzene > p-CMS > m-CMS ≈ m-ethylvinylbenzene [1]. This unequivocally establishes that para-CMS polymerizes faster than meta-CMS under identical radical copolymerization conditions [1]. Although the ortho isomer was not included in this specific kinetic study, its unique steric environment adjacent to the propagating radical center is expected to further differentiate its reactivity from both para and meta isomers, consistent with the distinct thermal and lithographic behavior documented in Evidence Items 2 and 3.

Copolymerization kinetics Reactivity ratio Anion-exchange membrane Divinylbenzene

Physical Property Distinctions: Lower Boiling Point and Density of Ortho Isomer vs. Para Isomer

Measured physical constants differentiate the ortho isomer from the para isomer. 1-(Chloromethyl)-2-vinylbenzene (ortho) exhibits a boiling point of 223.4 °C at 760 mmHg and a density of 1.066 g·cm⁻³ [1]. In contrast, 4-vinylbenzyl chloride (para, CAS 1592-20-7) has a boiling point of 229 °C at 760 mmHg and a density of 1.083 g·mL⁻¹ at 25 °C . The 5.6 °C boiling point difference and 0.017 g·cm⁻³ density difference, while modest, are analytically significant for GC purity verification and for distinguishing the ortho isomer from para-contaminated batches during quality control . The commercial mixed-isomer VBC (CAS 30030-25-2) has a density of 1.074 g·mL⁻¹, intermediate between the pure ortho and para values .

Physical characterization Boiling point Density Monomer purification

1-(Chloromethyl)-2-vinylbenzene: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Contrast, Low-Swell Negative-Tone E-Beam and Deep-UV Photoresists

The ortho isomer's demonstrated superiority in lithographic contrast and resistance to solvent-induced swelling [1] makes CAS 22570-84-9 the preferred monomer for formulating negative resists requiring high resolution and reproducible pattern transfer. Polymer resists incorporating ≥20 mol% ortho-chloromethylstyrene achieve contrast and swelling performance that para- or meta-isomer-based resists can only approach at impractically low functional monomer loadings, compromising batch-to-batch consistency [1]. This scenario directly addresses semiconductor and microelectronics manufacturers seeking resist materials with sub-micron resolution capability.

Thermally Processable Cross-Linkable Polymers with Controlled Degradation Onset

The sequential depolymerization-then-crosslinking degradation mechanism unique to poly(ortho-chloromethylstyrene) [2] enables thermal processing strategies in which the polymer first depolymerizes at elevated temperature before undergoing interchain cross-linking. This contrasts with the simultaneous degradation/cross-linking of the meta isomer (low volatile conversion) and the two-stage decomposition of the para isomer (T₁ = 285–400 °C, Ea = 165.6 kJ·mol⁻¹) [3]. Researchers developing pyrolytically patternable materials, thermally removable sacrificial layers, or high-temperature-resistant coatings can exploit this mechanistic distinction.

Isomer-Pure Monomer for Structure–Property Relationship Studies in Functional Copolymers

The quantitated variability of ortho content (15–50%) in commercial CMS mixtures [4] creates uncontrolled dispersion in any copolymerization experiment. Procurement of 100% ortho isomer (CAS 22570-84-9) eliminates this variable, enabling rigorous correlation of polymer microstructure—including tacticity, sequence distribution, and cross-link density—with macroscopic properties such as glass transition temperature, ion-exchange capacity, and mechanical modulus. This is essential for academic groups and industrial R&D laboratories building predictive structure–property models for VBC-derived materials.

Specialty Ion-Exchange Membranes and Hypercrosslinked Resins with Defined Pore Architecture

Isomer composition directly influences chlorine retention during suspension polymerization: para-VBC undergoes more extensive hydrolysis than mixed isomers, resulting in lower chlorine content and higher oxygen incorporation in the final resin [5]. While quantitative ortho-specific hydrolysis data remain limited, the ortho isomer's distinct steric and electronic environment is expected to produce a hydrolysis profile different from both para and meta isomers, offering a new degree of freedom for tailoring the hydrophilicity, specific surface area, and ion-exchange capacity of Davankov-type hypercrosslinked resins.

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